2-(4-Bromophenyl)thiazolo[4,5-C]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWVUVLFMXEKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 2 4 Bromophenyl Thiazolo 4,5 C Pyridine and Analogues
Precursor Synthesis and Functionalization Protocols
The successful synthesis of the target compound is contingent on the efficient preparation of key building blocks: substituted pyridine (B92270) intermediates and functionalized thiazole (B1198619) ring synthons. The introduction of the specific 4-bromophenyl moiety is also a critical step in these protocols.
Preparation of Substituted Pyridine Intermediates for Thiazolo[4,5-c]pyridine (B1315820) Construction
The construction of the thiazolo[4,5-c]pyridine core via thiazole ring annulation necessitates a pyridine ring functionalized at the C-3 and C-4 positions. The most crucial intermediate for this approach is 3,4-diaminopyridine (B372788) (also known as pyridine-3,4-diamine).
Several synthetic routes to 3,4-diaminopyridine have been developed. One effective method starts from 4-methoxypyridine (B45360) and involves a three-step sequence: nitration, aminolysis, and reduction. google.com This process avoids some of the harsher conditions or less economical reagents of older methods. google.comgoogle.com
A typical synthesis is outlined below:
Nitration: 4-methoxypyridine is reacted with fuming nitric acid to produce 4-methoxy-3-nitropyridine (B17402). google.com
Aminolysis: The resulting 4-methoxy-3-nitropyridine undergoes nucleophilic substitution with concentrated ammonia (B1221849) water, typically in a pressure vessel at elevated temperatures, to yield 4-amino-3-nitropyridine (B158700). google.com
Reduction: The nitro group of 4-amino-3-nitropyridine is reduced to an amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which efficiently produces the final 3,4-diaminopyridine. chemicalbook.com
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 4-Methoxypyridine | Fuming Nitric Acid | 4-Methoxy-3-nitropyridine | High |
| 2 | 4-Methoxy-3-nitropyridine | Strong Ammonia Water, Methanol | 4-Amino-3-nitropyridine | ~89% |
| 3 | 4-Amino-3-nitropyridine | H₂, 10% Pd/C, THF/Methanol | 3,4-Diaminopyridine | 97% chemicalbook.com |
An alternative starting point is the direct hydrogenation of commercially available 3-nitropyridin-4-amine to give 3,4-diaminopyridine. chemicalbook.com These pyridine intermediates, possessing vicinal amino groups, are primed for cyclization reactions to form the fused thiazole ring. sigmaaldrich.com
Synthesis of Thiazole Ring Synthons and Reactivity Considerations
The classic and widely employed method for constructing a thiazole ring is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comderpharmachemica.com For the synthesis of 2-arylthiazoles, this remains a primary and efficient strategy. asianpubs.orgscribd.com
The key synthons for forming the 2-(4-bromophenyl)thiazole (B1282850) moiety are:
Thioamides: Such as 4-bromothiobenzamide (B1270958). This synthon provides the nitrogen, sulfur, and the 2-aryl group of the thiazole ring.
α-Haloketones: Such as 2-bromo-1-phenylethanone derivatives. These reagents provide the C4 and C5 atoms of the thiazole ring. asianpubs.org
The reactivity of these synthons is straightforward: the sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration yields the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for being high-yielding and simple to perform. chemhelpasap.com
Introduction of the 4-Bromophenyl Moiety and Related Aryl Groups
The 4-bromophenyl group is typically introduced as part of one of the primary synthons rather than being added to the heterocyclic core in a later step. This is an efficient strategy that ensures the correct substitution from the outset.
Via Thioamide Synthon: One of the most direct methods is to use 4-bromothiobenzamide as a precursor. This compound can be synthesized by treating 4-bromobenzonitrile (B114466) with a source of hydrogen sulfide (B99878), such as sodium hydrogen sulfide hydrate (B1144303) in the presence of magnesium chloride hexahydrate in DMF. nih.gov This thioamide directly installs the 4-bromophenyl group at the 2-position of the resulting thiazole ring. chemimpex.com
| Starting Material | Reagents | Product | Notes |
| 4-Bromobenzonitrile | 70% NaSH·xH₂O, MgCl₂·6H₂O, DMF | 4-Bromothiobenzamide | Reaction is stirred at room temperature. nih.gov |
Via α-Haloketone Synthon: Alternatively, the 4-bromophenyl group can be introduced via an α-haloketone. For example, reacting p-bromoacetophenone with bromine yields 2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide). This synthon can then be reacted with a simple thioamide like thiourea (B124793) to produce 4-(4-bromophenyl)thiazol-2-amine. nih.gov This places the 4-bromophenyl group at the C4 position of the thiazole ring. nih.gov
This approach is particularly useful for creating 2-amino-4-arylthiazole intermediates, which can be further functionalized. nih.gov
Annulation and Cyclization Approaches to the Thiazolo[4,5-c]pyridine Core
The assembly of the final fused heterocyclic system can be approached from two main directions: building the thiazole ring onto a pre-existing pyridine or, conversely, forming the pyridine ring onto a thiazole precursor.
Thiazole Ring Annulation onto Pyridine Derivatives
This is a convergent approach where a suitably substituted pyridine undergoes a cyclization reaction to form the fused thiazole ring. Starting with 3,4-diaminopyridine, the thiazole ring can be constructed by reacting it with a synthon that provides the remaining carbon and sulfur atoms.
A plausible and effective method involves the reaction of 3,4-diaminopyridine with 4-bromothiobenzamide. This type of condensation between an ortho-diamine and a thioamide is a known method for producing fused 2-arylthiazole systems. The reaction proceeds by initial amide formation followed by cyclodehydration to yield the thiazolo[4,5-c]pyridine core directly. While specific literature for this exact reaction on 3,4-diaminopyridine is sparse, the methodology is well-established for analogous ortho-diaminoaromatic and heterocyclic compounds.
Pyridine Ring Formation from Thiazole-Containing Precursors
The alternative strategy involves starting with a functionalized 2-(4-bromophenyl)thiazole and constructing the pyridine ring onto it. A powerful method for this type of annulation is the Friedländer synthesis. researchgate.net This reaction typically involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or nitrile). researchgate.netacs.org
To apply this to the synthesis of 2-(4-Bromophenyl)thiazolo[4,5-c]pyridine, a key intermediate such as 2-(4-bromophenyl)-4-aminothiazole-5-carboxaldehyde would be required. The synthesis of this specific precursor involves multiple steps, starting from a simpler 2-(4-bromophenyl)thiazole derivative.
Once the precursor is obtained, the Friedländer annulation would proceed by reacting it with a suitable ketone (e.g., acetone, for an unsubstituted pyridine ring) or a β-ketoester in the presence of a base or acid catalyst. This reaction would form the pyridine ring, completing the thiazolo[4,5-c]pyridine scaffold. While this approach has been successfully applied to the solid-phase synthesis of the isomeric thiazolo[4,5-b]pyridine (B1357651) derivatives, its application to the [4,5-c] isomer depends on the accessibility of the required ortho-aminocarbonyl thiazole precursor. researchgate.netacs.org
Domino and Cascade Reactions in Fused Heterocycle Synthesis
Domino and cascade reactions represent a highly efficient and elegant approach to the synthesis of complex molecules like fused heterocycles from simple starting materials in a single operation. nih.govresearchgate.net These processes, where subsequent transformations occur in a cascade after an initial triggering event without the need for isolating intermediates, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.govnih.gov
In the context of thiazolopyridine synthesis, domino reactions can be designed to rapidly construct the bicyclic core. For instance, a sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization can lead to highly substituted thiazolo[4,5-b]pyridine derivatives. rsc.org While specific examples for the thiazolo[4,5-c]pyridine isomer are less common in the literature, the principles remain applicable. A hypothetical domino sequence could begin with the reaction of a suitably functionalized pyridine precursor, such as a 2-chloropyridine-3-carbaldehyde, with a sulfur-containing nucleophile like thiourea. The initial condensation and cyclization to form a thiazole ring fused to the pyridine would be followed by subsequent in-situ reactions to build the desired substitution pattern.
Heterogeneous copper-catalyzed cascade reactions have been successfully employed for generating 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua A three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and a secondary amine, catalyzed by a copper(I) complex, proceeds through a cascade of bond formations to yield the final product. dmed.org.ua Such methodologies highlight the power of cascade catalysis in assembling the thiazolopyridine scaffold efficiently.
Key features of these reactions include:
Multiple Bond Formation: Two or more chemical bonds are formed in a single synthetic operation. researchgate.net
High Efficiency: They often lead to complex structures in high yields from readily available starting materials. rsc.org
Green Chemistry Principles: By minimizing solvent use, purification steps, and waste generation, they align with the goals of sustainable chemistry. nih.gov
Specific Reaction Pathways and Mechanistic Considerations for this compound Formation
The formation of this compound can be achieved through several strategic bond disconnections. The most common approaches involve either forming the thiazole ring onto a pre-existing pyridine core or constructing the pyridine ring onto a functionalized thiazole. The key bond formations are typically the C-S and C=N bonds of the thiazole ring and the crucial C-C bond connecting the bromophenyl group at the 2-position.
Attaching the (4-bromophenyl) group to the 2-position of the thiazolopyridine ring system is a critical step that defines the target molecule. This can be accomplished either by incorporating the aryl group into one of the starting materials before ring formation or by functionalizing the pre-formed thiazolopyridine core.
C-C Bond Formation: The most direct method for forging the C-C bond at the 2-position is through transition metal-catalyzed cross-coupling reactions (discussed in section 2.4.1). Alternatively, the classic Hantzsch thiazole synthesis can be adapted. This involves the condensation of a thioamide (in this case, 4-bromobenzothioamide) with an α-halocarbonyl compound. For the synthesis of the target molecule, a 3-amino-4-halopyridine derivative would react with 4-bromobenzaldehyde (B125591) and a sulfur source, or a 4-chloro-3-nitropyridine (B21940) could be reacted with 4-bromothiobenzamide, leading to the fused system through nucleophilic aromatic substitution and subsequent cyclization.
C-N Bond Formation: While the primary bond at the 2-position is C-C, related analogues with a C-N linkage, such as 2-amino or 2-hydrazinyl derivatives, are common synthetic intermediates. The Chichibabin reaction, involving the amination of a nitrogen heterocycle with sodium amide, can introduce an amino group at the 2-position of a thiazolopyridine. researchgate.net This amino group can then be further modified, for example, via Sandmeyer reaction, to introduce other functionalities, although direct conversion to an aryl group is challenging. More commonly, a 2-halothiazolopyridine intermediate can undergo nucleophilic substitution with amines or serve as a substrate in Buchwald-Hartwig amination reactions to form C-N bonds. researchgate.net
Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not extensively reported in the literature. However, general principles governing the underlying reaction types can be considered.
Thermodynamics: The synthesis of the aromatic thiazolopyridine system is generally a thermodynamically favorable process. The formation of the stable, fused aromatic bicyclic system provides a strong driving force for the cyclization and any subsequent aromatization steps. Reactions like the Hantzsch synthesis or condensations leading to the fused ring are typically irreversible under the reaction conditions.
Kinetics: The reaction rates are highly dependent on the chosen synthetic route.
Condensation Reactions: The kinetics of cyclocondensation reactions are influenced by factors such as the nature of the solvent, temperature, and the presence of catalysts (acid or base). The rate-determining step is often the initial nucleophilic attack or the final dehydration/aromatization step.
Cross-Coupling Reactions: For syntheses involving transition-metal catalysis, the kinetics are governed by the steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of ligand, metal, base, and solvent can dramatically alter the reaction rate and efficiency. For example, ligand-free catalytic systems are being explored to simplify kinetics and reduce costs, though they may require higher temperatures. rsc.org
Microwave-assisted synthesis has been shown to dramatically enhance reaction rates for related heterocyclic systems, reducing reaction times from hours to minutes and often improving yields. tsijournals.com This acceleration is attributed to efficient and uniform heating, allowing for rapid attainment of the necessary activation energy.
Catalytic Systems and Reaction Modalities in Thiazolopyridine Synthesis
Catalysis is central to modern organic synthesis, providing efficient and selective pathways for constructing complex molecular architectures. The synthesis of this compound and its analogues benefits immensely from various catalytic systems, from transition metals that facilitate cross-coupling to catalysts that enable multicomponent reactions.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, particularly for the arylation of heterocycles. nih.govrsc.org To install the 4-bromophenyl group, a Suzuki, Stille, or Heck coupling reaction is often the method of choice.
A common strategy involves:
Synthesis of a 2-halothiazolo[4,5-c]pyridine: A precursor thiazolo[4,5-c]pyridine is halogenated (e.g., brominated or chlorinated) at the 2-position.
Cross-Coupling: The resulting 2-halo derivative is coupled with a (4-bromophenyl)boronic acid (Suzuki reaction) or a (4-bromophenyl)stannane (Stille reaction) in the presence of a palladium catalyst.
The choice of catalyst, ligands, base, and solvent is critical for achieving high yields. While ligand-supported palladium complexes are highly effective, their cost and sensitivity can be drawbacks. rsc.org Consequently, research into ligand-free catalytic systems, which offer advantages in cost-effectiveness and recyclability, is an active area. rsc.org Copper-catalyzed C-S cross-coupling reactions are also relevant for constructing the thiazole ring itself from an aryl halide and a sulfur source. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Arylation in Heterocycle Synthesis
| Catalyst System | Coupling Partners | Heterocycle | Product Type | Reference |
| Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic acid + 2-chloropyridine | Pyridine | 2-Arylpyridine | nih.gov |
| CuI / Base | Aryl halide + Thiol | Thiazole | Arylthio-thiazole | researchgate.net |
| Rh(III) / Cu(II) | N-aryl-2-aminopyridine + Alkyne | Pyridine | Fused Indole | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are exceptionally efficient for building molecular diversity. nih.gov They are ideally suited for the assembly of complex heterocyclic scaffolds like thiazolopyridines.
For the synthesis of the thiazolo[4,5-b]pyridine scaffold, a three-component condensation of a mercaptonitrile salt, an α-bromo ketone, and another ketone has been reported, catalyzed by ZnCl₂. dmed.org.ua Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of a 2-aminoazine, an aldehyde, and an isonitrile to create imidazo-fused heterocycles. nih.govresearchgate.net While the standard GBB reaction yields imidazo[1,2-a]pyridines, modifications and unusual outcomes can lead to other fused systems. nih.gov
A plausible MCR strategy for assembling a 2-aryl-thiazolo[4,5-c]pyridine could involve the one-pot reaction of a 3-aminopyridine-4-thiol, 4-bromobenzaldehyde, and an oxidizing agent. The initial condensation between the aldehyde and the aminothiol (B82208) would form a thiazoline (B8809763) intermediate, which is then oxidized in situ to the aromatic thiazolopyridine. The elegance of MCRs lies in their ability to rapidly generate libraries of analogues by simply varying the individual components. rsc.org
Table 2: Examples of Multicomponent Reactions in Fused Heterocycle Synthesis
| Reaction Name/Type | Reactants | Product Scaffold | Key Features | Reference |
| Three-component condensation | Mercaptonitrile salt, α-bromo ketone, ketone | Thiazolo[4,5-b]pyridine | One-pot, ZnCl₂ catalyzed | dmed.org.ua |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminoazine, aldehyde, isonitrile | Imidazo-fused heterocycles (can be adapted) | High diversity, one-pot | nih.govresearchgate.net |
| Five-component cascade | Cyanoacetohydrazide, acetophenone, aldehyde, nitroethylene, cysteamine | Thiazolo[3,2-a]pyridine | High complexity from simple precursors | rsc.org |
Green Chemistry Approaches: Microwave Irradiation, Solvent-Free, and Eco-Friendly Media
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including the thiazolopyridine scaffold. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and the adoption of environmentally benign solvent systems.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation offers advantages such as significantly reduced reaction times, improved product yields, and enhanced reaction selectivity. nih.govjchps.com For instance, the synthesis of various thiazolo[4,5-b]pyridine derivatives has been efficiently achieved using microwave assistance. dmed.org.ua In one protocol, the reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide (B1666496) under microwave irradiation in 1,4-dioxane (B91453) led to the chemoselective formation of the desired products in just 3 minutes, compared to 2 hours under conventional heating. nih.gov Similarly, novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines have been prepared under solvent-free microwave conditions, highlighting the efficiency and environmental benefits of this technology. unr.edu.ar
Solvent-Free Synthesis: Conducting reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and toxicity. curtin.edu.au Solvent-free reactions, often coupled with microwave irradiation, can lead to highly efficient and clean transformations. unr.edu.ar This approach not only simplifies the work-up and purification process but also often enhances reaction rates due to the high concentration of reactants.
Eco-Friendly Media: The replacement of volatile and toxic organic solvents with greener alternatives is another critical aspect of sustainable synthesis. Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. nih.gov The synthesis of S-heterocycles in water, sometimes enhanced by microwave or ultrasound, has been successfully demonstrated. mdpi.com Other eco-friendly media that have gained traction include:
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and reusability make them attractive alternatives to traditional solvents. nih.gov
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs, such as a urea-choline chloride mixture, are biodegradable, non-toxic, and inexpensive, making them excellent media for green synthesis. nih.gov
Bio-derived Solvents: Solvents derived from renewable resources, such as glycerol, ethyl lactate, and polyethylene (B3416737) glycols (PEGs), are being explored for heterocyclic synthesis. curtin.edu.au PEGs, for example, are non-toxic and biodegradable and can sometimes act as catalysts. curtin.edu.au
The table below summarizes a comparison of different heating methods and solvent conditions in the synthesis of related heterocyclic compounds.
| Parameter | Conventional Heating | Microwave Irradiation (Solvent-Free) | Eco-Friendly Media (e.g., Water, ILs) |
| Reaction Time | Hours to days | Minutes | Generally shorter than conventional |
| Energy Consumption | High | Low | Variable |
| Product Yield | Moderate to good | Good to excellent jchps.comunr.edu.ar | Good to excellent mdpi.com |
| By-products | Often present | Minimized jchps.com | Often minimized |
| Environmental Impact | High (due to solvent use) | Low (no solvent waste) unr.edu.ar | Low (benign solvents) nih.gov |
| Work-up | Often complex | Simplified | Simplified nih.gov |
Solid-Phase Synthesis and Combinatorial Chemistry for Generating Thiazolopyridine Libraries
Solid-phase synthesis (SPS) is a highly efficient methodology for the rapid generation of large libraries of related compounds, a cornerstone of combinatorial chemistry. nih.gov This technique has been successfully applied to the synthesis of various thiazole-fused heterocycles, including thiazolopyridine analogues. mdpi.comacs.org In SPS, molecules are covalently bound to an insoluble polymer support (resin), and reactions are carried out in a heterogeneous manner. Excess reagents and by-products are easily removed by simple filtration and washing, which streamlines the purification process and allows for automation.
A common strategy for the solid-phase synthesis of thiazolopyridines involves anchoring an initial building block to a resin, such as Merrifield resin. mdpi.com Subsequent chemical transformations are then performed in a stepwise fashion to build the heterocyclic core and introduce diversity. For example, a traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been described. nih.govacs.org This approach involved a Thorpe-Ziegler type cyclization on the solid support to form the thiazole ring, followed by a Friedländer annulation under microwave irradiation to construct the fused pyridine ring. nih.govacs.org
The generation of compound libraries through SPS is invaluable for structure-activity relationship (SAR) studies in drug discovery. By systematically varying the substituents at different positions of the thiazolopyridine scaffold, chemists can quickly identify key structural features required for biological activity. For example, a library of 57 thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was developed using a four-step solid-phase synthesis with high yields (65–97% per step). mdpi.com This library approach facilitates the exploration of chemical diversity to discover novel hit compounds. mdpi.comrsc.org
The table below outlines a general scheme for the solid-phase synthesis of a thiazolopyridine library.
| Step | Description | Reaction Example | Purpose |
| 1. Anchoring | Covalent attachment of a starting material to the solid support (e.g., Merrifield resin). | Reaction of a functionalized precursor with the resin. | Immobilization of the substrate for easy purification. |
| 2. Ring Formation | Stepwise construction of the heterocyclic core on the resin. | Thorpe-Ziegler cyclization to form the thiazole ring. nih.govmdpi.com | Assembly of the core thiazolopyridine scaffold. |
| 3. Annulation | Formation of the fused pyridine ring. | Friedländer reaction with α-halo ketones under microwave conditions. nih.govacs.org | Completion of the bicyclic system. |
| 4. Diversification | Introduction of various substituents by reacting the resin-bound intermediate with a diverse set of building blocks. | Nucleophilic desulfonative substitution with a library of amines. nih.gov | Generation of a library of analogues with varied functional groups. |
| 5. Cleavage | Release of the final products from the solid support. | Treatment with a cleavage cocktail (e.g., strong acid). | Isolation of the purified target compounds. |
Stereoselective Synthesis of Chiral Thiazolopyridine Analogues
Chirality plays a fundamental role in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure chiral molecules is of paramount importance. While the synthesis of chiral thiazolopyridine analogues is a specialized area, principles from asymmetric synthesis of related heterocycles can be applied.
The asymmetric synthesis of chiral thiazolines, which share the core thiazole ring, provides a blueprint for accessing chiral thiazolopyridine precursors. nih.gov One established method involves the Sharpless asymmetric dihydroxylation of α,β-unsaturated esters to create chiral diol intermediates with high enantiomeric excess (up to 97%). nih.gov These intermediates can then be further manipulated through key steps like an O→N acyl migration to form the desired chiral heterocycle. nih.gov
Strategies for introducing chirality into thiazolopyridine analogues can be broadly categorized:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the thiazolopyridine scaffold.
Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct a stereoselective transformation, followed by its removal.
Asymmetric Catalysis: Using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., chiral bis(oxazolinyl)pyridine - Pybox ligands), to catalyze a reaction that creates a chiral center. researchgate.net
The development of such stereoselective routes is crucial for synthesizing specific enantiomers of thiazolopyridine derivatives, enabling a more precise evaluation of their biological activities and the identification of the eutomer (the more active enantiomer).
The table below details potential methods for the stereoselective synthesis of chiral thiazolopyridine analogues.
| Method | Description | Key Reagents/Catalysts | Potential Application |
| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of a double bond in a prochiral precursor to create a chiral diol. | OsO₄, chiral ligands (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL). | Synthesis of chiral precursors for the thiazole or pyridine ring. nih.gov |
| Asymmetric Hydrogenation | Reduction of a prochiral ketone or olefin using a chiral catalyst to produce a chiral alcohol or alkane. | Chiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP). | Introduction of a stereocenter on a substituent attached to the thiazolopyridine core. |
| Chiral Ligand-Mediated Catalysis | Use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions. | Chiral Pybox ligands with transition metals. researchgate.net | Asymmetric cross-coupling reactions to build the scaffold or add chiral side chains. |
| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective reactions. | Chiral amines, thioureas, or phosphoric acids. | Asymmetric Michael additions or aldol (B89426) reactions to construct functionalized side chains. |
Spectroscopic and Analytical Data for this compound Not Publicly Available
A comprehensive search of scientific databases and literature has revealed a lack of publicly available, detailed experimental data for the comprehensive spectroscopic and advanced analytical characterization of the chemical compound This compound .
While the existence of this compound is noted in chemical databases, specific experimental values and spectra necessary to conduct a thorough analysis—as outlined by the requested topics—are not present in the accessible literature. This includes precise data for High-Resolution Mass Spectrometry (HRMS), detailed peak assignments and coupling constants for Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, information from advanced two-dimensional NMR techniques, specific vibrational frequencies from Infrared (IR) spectroscopy, and electronic transition data from Ultraviolet-Visible (UV-Vis) spectroscopy.
General synthetic pathways for related thiazolo[4,5-c]pyridine structures have been described in various studies, and spectroscopic data for isomers and analogous compounds are available. However, due to the strict requirement to focus solely on This compound , this information cannot be used to accurately construct the requested detailed analysis.
Consequently, without access to primary experimental data from the synthesis and analysis of this specific compound, it is not possible to provide a scientifically accurate and detailed article that fulfills the requirements of the requested outline.
Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 4 Bromophenyl Thiazolo 4,5 C Pyridine
X-ray Crystallography for Absolute Solid-State Structure Determination
A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine. Consequently, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and specific atomic coordinates, are not available. This information is essential for the unambiguous determination of the compound's three-dimensional structure in the solid state.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation
There are no specific, published High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods dedicated to the purity assessment or isomer separation of this compound. Detailed experimental parameters such as column type, mobile phase composition, flow rate, and detector settings have not been reported in the scientific literature. Such methods would be crucial for verifying the purity of synthesized batches and for separating it from potential regioisomers.
Theoretical and Computational Chemistry Investigations of 2 4 Bromophenyl Thiazolo 4,5 C Pyridine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of 2-(4-Bromophenyl)thiazolo[4,5-c]pyridine at the atomic level. These methods provide insights into the molecule's geometry, stability, and the distribution of electrons, which are fundamental to understanding its chemical properties.
Density Functional Theory (DFT) is a computational method that has become a standard tool for predicting the geometric and energetic properties of molecules with a high degree of accuracy. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms in the ground state.
| Parameter | Predicted Value |
| Dihedral Angle (Thiazolopyridine-Bromophenyl) | 15-30° |
| C-S Bond Length (Thiazole) | ~1.75 Å |
| C=N Bond Length (Thiazole) | ~1.30 Å |
| C-Br Bond Length | ~1.90 Å |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be delocalized over the electron-rich thiazolo[4,5-c]pyridine (B1315820) ring system and the sulfur atom. The LUMO is likely to be distributed across the entire π-system, including the bromophenyl ring. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions and to be more polarizable.
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 to -5.5 |
| LUMO | -2.0 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 4.0 |
Note: These energy values are estimations based on computational studies of analogous compounds and serve as a predictive guide.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, indicating their nucleophilic character and suitability for protonation or coordination to metal ions.
Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atom, with its high electronegativity, would also influence the charge distribution, creating a region of slight negative potential around itself and affecting the potential of the adjacent carbon atom. This detailed charge distribution analysis is crucial for understanding intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time at a given temperature. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would provide insights into its conformational flexibility.
In Silico Modeling of Molecular Interactions and Binding Modes
The therapeutic potential of a molecule is often determined by its ability to interact with specific biological macromolecules. In silico modeling techniques, such as molecular docking, are instrumental in predicting and analyzing these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. For this compound, docking studies could be performed with a variety of biological targets known to be modulated by similar heterocyclic compounds. Thiazole and pyridine derivatives have been shown to interact with a range of enzymes, including kinases, and receptors. researchgate.net
A typical docking study would involve placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For example, the nitrogen atoms in the thiazolo[4,5-c]pyridine core could act as hydrogen bond acceptors, while the bromophenyl group could engage in hydrophobic and halogen bonding interactions. These studies are crucial for rational drug design, as they can predict the binding mode and affinity of a compound before it is synthesized and tested experimentally.
| Target Protein (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.0 to -9.5 | Leu83, Phe80, Asp86 |
| p38 MAP Kinase | -7.5 to -9.0 | Met109, Gly110, Lys53 |
| DNA Gyrase | -7.0 to -8.5 | Asp73, Arg76, Gly77 |
Note: The target proteins and binding affinities are illustrative and based on the known activities of similar compounds. The specific interactions would depend on the precise geometry of the active site.
Analysis of Non-Covalent Interactions and Binding Energies
Non-covalent interactions (NCIs) are fundamental in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Computational methods such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to visualize and quantify these weak forces. For this compound, several types of NCIs are expected to play a significant role in its solid-state structure and its interactions with biological targets.
Drawing parallels from studies on other bromophenyl-containing heterocyclic compounds, key interactions can be predicted. For instance, a computational and crystallographic study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including a (4-bromophenyl) derivative, utilized QTAIM analysis to characterize and quantify various intermolecular contacts. nih.gov In that study, N–H⋯N hydrogen bonds were identified as the strongest interactions, but weaker contacts like H-H bonding and a homo-halogen (Br⋯Br) contact were also found to be important for stabilizing the crystal structure. nih.gov
For this compound, one would anticipate:
Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with Lewis bases such as the nitrogen atom of the pyridine or thiazole ring of a neighboring molecule.
π-π Stacking: The aromatic phenyl, pyridine, and thiazole rings can engage in stacking interactions, which are crucial for crystal packing.
C-H⋯N and C-H⋯π Interactions: Hydrogen atoms attached to the aromatic rings can form weak hydrogen bonds with the nitrogen atoms or the π-systems of adjacent molecules.
Binding energies for these interactions can be calculated using methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT). Studies on the adsorption of aromatic molecules like pyridine and thiophene (B33073) onto surfaces have demonstrated that van der Waals forces, a component of NCIs, are essential for accurately calculating binding energies. dtu.dk DFT calculations using a functional that accounts for these forces (vdW-DF) show a significant increase in adsorption energies compared to traditional DFT. dtu.dk Energy decomposition analysis (EDA) can further dissect the binding energy into distinct physical components such as electrostatic, exchange-repulsion, and dispersion, providing a deeper understanding of the nature of the interaction. diva-portal.org
Table 1: Predicted Non-Covalent Interactions and Typical Calculated Energy Ranges for Analogous Systems
| Interaction Type | Interacting Atoms/Groups | Typical Energy Range (kcal/mol) | Computational Method Example |
|---|---|---|---|
| Halogen Bonding | C-Br ··· N | -1 to -5 | QTAIM, PIXEL nih.gov |
| π-π Stacking | Phenyl Ring ↔ Pyridine Ring | -2 to -10 | DFT-D, SAPT |
| C-H···N Hydrogen Bond | C-H ··· N(pyridine/thiazole) | -0.5 to -3 | NCI Plot Analysis diva-portal.org |
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanisms of chemical reactions is key to optimizing synthetic routes and developing new transformations. Quantum chemical calculations are invaluable for mapping reaction pathways, identifying intermediates, and characterizing transition states (TS). mdpi.com The synthesis of the thiazolo[4,5-c]pyridine core typically involves the construction of the thiazole ring onto a pre-existing pyridine scaffold or vice versa. ias.ac.in
For example, a common route to similar thiazolopyridines is the Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide. Computational modeling of this reaction for this compound would involve:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants (e.g., a 3-amino-4-thiocyanatopyridine derivative and 4-bromobenzaldehyde) and the final product.
Transition State Searching: Locating the transition state for the key bond-forming steps, such as the initial nucleophilic attack and the subsequent cyclization and dehydration. Algorithms like the Berny optimization can be used to find the saddle point on the potential energy surface that corresponds to the TS.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Activation Energy Calculation: The energy difference between the reactants and the transition state (ΔG‡) provides the activation barrier, which is directly related to the reaction rate. acs.org
Computational studies on related systems, such as thiazolylazo derivatives, have shown that theoretical calculations can quantify effects like steric crowding in the transition state, which leads to an increased activation barrier (ΔG‡). acs.org Similarly, the synthesis of thiazolo[4,5-b]pyridines has been achieved through methods like Thorpe-Ziegler cyclization. researchgate.net Computational analysis of such a reaction would elucidate the mechanism of the intramolecular condensation and predict the regioselectivity of the cyclization.
Prediction of Reactivity Descriptors and Selectivity Patterns
Conceptual DFT provides a powerful framework for predicting the reactivity of molecules through various descriptors. nih.gov These indices help identify the most reactive sites within a molecule and predict its behavior in electrophilic or nucleophilic reactions. For this compound, these descriptors can predict the most likely sites for substitution, protonation, or coordination to a metal center.
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Fukui Functions (f(r)): This descriptor identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. Calculations on related 2-pyridyl-azoles have used condensed Fukui functions to pinpoint specific atoms most likely to donate or accept charge. acs.org
For this compound, DFT calculations would likely predict that the nitrogen atom of the pyridine ring is the most basic and nucleophilic site, making it the primary location for protonation or alkylation. This is consistent with DFT studies on similar imidazo[4,5-b]pyridine systems, where the imidazole (B134444) nitrogen was found to be the most favorable binding site for cations. mdpi.com The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions of the pyridine ring more electrophilic and thus susceptible to nucleophilic substitution. nih.gov Conversely, electrophilic substitution is predicted to occur preferentially on the electron-rich bromophenyl ring or at the C5 position of the thiazole ring. wikipedia.org
Table 2: Predicted Reactivity Descriptors and Site Selectivity for this compound
| Descriptor | Predicted Reactive Site | Type of Reaction | Rationale |
|---|---|---|---|
| MEP Negative Minimum | Pyridine Nitrogen | Electrophilic Attack / Protonation | Highest concentration of negative charge. nih.govacs.org |
| Fukui Function (f-) | Pyridine Nitrogen | Electrophilic Attack | Most favorable site to donate an electron. acs.org |
| Fukui Function (f+) | C2/C4 of Pyridine Ring | Nucleophilic Attack | Most favorable sites to accept an electron. nih.gov |
| HOMO Lobe Location | Pyridine Ring / Thiazole Ring | Electron Donation | Location of highest energy electrons. |
Structure Activity Relationship Sar Studies and Rational Design Principles for 2 4 Bromophenyl Thiazolo 4,5 C Pyridine Analogues
Systematic Structural Modifications of the Thiazolo[4,5-C]pyridine (B1315820) Core
The thiazolo[4,5-C]pyridine scaffold serves as the foundational structure for this class of compounds. Alterations to this core, both on the pyridine (B92270) and thiazole (B1198619) moieties, can significantly impact the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets.
Varying Substituents on the Pyridine Ring Moiety
The pyridine ring of the thiazolo[4,5-C]pyridine system offers several positions for substitution, allowing for the fine-tuning of the molecule's physicochemical properties. While specific SAR data for the 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine scaffold is limited in publicly available literature, general principles from related thiazolopyridine isomers can provide valuable insights. For instance, in other thiazolopyridine series, the introduction of small alkyl or alkoxy groups on the pyridine ring has been shown to modulate lipophilicity and, consequently, cell permeability and metabolic stability. The placement of hydrogen bond donors or acceptors can also facilitate specific interactions with target proteins, enhancing binding affinity and selectivity.
| Modification | Rationale | Potential Impact |
| Introduction of small alkyl groups | Increase lipophilicity, improve cell permeability | Enhanced bioavailability, potential for altered metabolic stability |
| Addition of hydroxyl or amino groups | Introduce hydrogen bonding capabilities | Increased binding affinity and selectivity |
| Incorporation of electron-withdrawing groups | Modulate the electronic character of the ring | Altered reactivity and binding interactions |
Modifications and Isosteric Replacements on the Thiazole Moiety
| Isosteric Replacement | Rationale | Potential Impact on Activity |
| Thiazole to Oxazole | Alteration of hydrogen bonding capacity | May lead to changes in binding affinity and selectivity |
| Thiazole to Imidazole (B134444) | Introduction of a hydrogen bond donor/acceptor | Potential for new interactions with the biological target |
Impact of the 4-Bromophenyl Group and Other Aryl Substitutions on Molecular Recognition and Functionality
The 2-aryl substituent plays a crucial role in the molecular recognition of thiazolopyridine derivatives. The 4-bromophenyl group, in particular, can engage in various non-covalent interactions that are critical for binding to biological targets. The bromine atom, being a halogen, can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. This type of interaction has been increasingly recognized for its importance in drug-receptor binding.
| Aryl Substitution | Key Interaction Type | Effect on Molecular Recognition |
| 4-Bromophenyl | Halogen bonding, hydrophobic interactions | Can provide directional interactions and enhance binding affinity. |
| 4-Methoxyphenyl | Hydrogen bond acceptor, hydrophobic interactions | May form hydrogen bonds with appropriate residues in the binding site. |
| 4-Nitrophenyl | Electron-withdrawing, potential for polar interactions | Can alter the electronic landscape of the binding pocket. |
| Unsubstituted Phenyl | Hydrophobic and pi-stacking interactions | Provides a baseline for understanding the effect of substituents. |
Design Principles for Modulating Molecular Interactions and Selectivity
Based on the SAR data gleaned from modifying the thiazolo[4,5-C]pyridine core and its aryl substituent, several design principles can be formulated to modulate molecular interactions and enhance selectivity. A key strategy involves the strategic placement of functional groups that can form specific, high-affinity interactions with the target protein while avoiding interactions with off-target molecules.
For instance, if a particular region of the target's binding site is known to be rich in hydrogen bond donors, the introduction of a corresponding acceptor on the ligand can significantly improve potency. Similarly, exploiting hydrophobic pockets within the binding site through the addition of lipophilic groups can enhance binding affinity. Selectivity can be achieved by designing molecules that complement unique features of the target's binding site that are not present in other related proteins.
Integration of Computational Methods in SAR Exploration and Optimization
Computational chemistry plays an increasingly vital role in modern drug discovery and the exploration of SAR. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into the binding modes of this compound analogues at their biological targets. These methods can help to rationalize experimentally observed SAR trends and guide the design of new compounds with improved properties.
Docking studies can predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity. This information can be used to identify key interactions and suggest modifications to the ligand that could enhance binding. Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, revealing how the ligand and protein move and interact over time. This can help to assess the stability of the binding mode and identify potential allosteric effects.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis and testing. The integration of these computational approaches with experimental SAR studies creates a powerful synergy for the efficient optimization of lead compounds.
Advanced Investigations into the Molecular Interactions and Potential Research Domains of 2 4 Bromophenyl Thiazolo 4,5 C Pyridine Derivatives
Probing Biomolecular Recognition and Interaction Mechanisms
The thiazolo[4,5-c]pyridine (B1315820) framework is a versatile pharmacophore. The fusion of a thiazole (B1198619) and a pyridine (B92270) ring creates a planar, electron-rich system capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the 4-bromophenyl group further modulates these properties, adding potential for halogen bonding and increasing lipophilicity, which can influence target binding and cellular uptake.
Enzyme Inhibition Studies at the Molecular Level
Derivatives of thiazole and pyridine are well-established as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes. The thiazolopyridine scaffold has been identified as a key structural motif in the development of inhibitors for several kinase families.
Kinase Inhibition: Studies on related thiazole-containing heterocycles have demonstrated significant inhibitory activity against a range of kinases. For instance, various thiazole derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in cell cycle regulation and neurodegenerative diseases, respectively. nih.gov One study highlighted a pyrimidine (B1678525) derivative with a thiazole ring system as a potent CDK9 inhibitor with anti-proliferative effects on cancer cells, with IC50 values ranging from 0.64 to 2.01 µM. nih.gov Another investigation identified a thiazole derivative that showed dual inhibitory effects against Casein Kinase II (CK2) and GSK-3β with IC50 values of 1.9 ± 0.05 µM and 0.67 ± 0.27 µM, respectively. nih.gov
The thiazolo[5,4-b]pyridine (B1319707) scaffold, an isomer of the title compound's core, has been successfully utilized to develop inhibitors for kinases like c-KIT and Phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.com These findings suggest that the 2-(4-Bromophenyl)thiazolo[4,5-c]pyridine core could serve as a valuable starting point for designing selective inhibitors against kinases such as TYK2, a member of the Janus kinase (JAK) family, and other key enzymes like MurD ligase and DNA gyrase, which are important targets in antibacterial drug discovery. The bromophenyl substituent can be strategically exploited to occupy hydrophobic pockets within the enzyme's active site, potentially enhancing potency and selectivity.
Table 1: Examples of Kinase Inhibition by Structurally Related Thiazole and Thiazolopyridine Derivatives
| Compound Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Thiazole-pyrimidine derivative | CDK9 | 0.64 - 2.01 µM | nih.gov |
| Thiazole derivative | GSK-3β | 0.67 ± 0.27 µM | nih.gov |
| Thiazolo[5,4-b]pyridine derivative (6r) | c-KIT (V560G/D816V mutant) | 4.77 µM | nih.gov |
| Thiazolo[5,4-b]pyridine derivative (19a) | PI3Kα | 3.6 nM | mdpi.com |
| Thiazole derivative (4c) | VEGFR-2 | 0.15 µM | mdpi.com |
Receptor Binding Profiling and Ligand-Target Characterization for Mechanistic Insights
The structural features of this compound derivatives make them attractive candidates for targeting various cellular receptors. The planar aromatic system can facilitate interactions with aromatic amino acid residues in receptor binding pockets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.
Research on analogous structures has provided insights into their receptor binding potential. For example, a study on the thiazolopyridine derivative AV25R identified its ability to bind to several proteins involved in tumor progression, including the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Similarly, thiazolopyrimidine derivatives have been developed as antagonists for the adenosine (B11128) A2A receptor, indicating the scaffold's suitability for targeting G-protein coupled receptors (GPCRs). researchgate.net
These examples underscore the potential of this compound derivatives to be developed as selective ligands for a variety of receptors. Mechanistic insights can be gained through comprehensive binding profiling against panels of known receptors, and detailed characterization of ligand-target interactions can be achieved using biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), complemented by molecular docking studies. nih.gov
Table 2: Receptor/Protein Binding Examples of Related Thiazolopyridine Derivatives
| Compound/Derivative | Predicted or Confirmed Protein Target | Context | Reference |
|---|---|---|---|
| Thiazolopyridine AV25R | EGFR, TGFBR1, MDM2 | In silico target prediction for anticancer activity | nih.govnih.gov |
| Thiazolopyrimidine urea (B33335) derivatives | Adenosine A2A Receptor (A2AR) | Antagonists for Parkinson's disease treatment | researchgate.net |
Exploration of Interactions with Nucleic Acids and Other Biological Macromolecules as Chemical Probes
Heterocyclic compounds with extended planar aromatic systems are known to interact with nucleic acids, primarily through intercalation between base pairs or groove binding. kaznu.kz Thiazole and its fused-ring derivatives have been investigated for their DNA-binding properties. nih.govresearchgate.nettandfonline.com
Studies on various thiazole derivatives have demonstrated their ability to bind to calf thymus DNA (CT-DNA), with evidence suggesting an intercalative binding mode. tandfonline.comactascientific.com This interaction can disrupt DNA replication and transcription processes, forming the basis of their anticancer activity. For instance, some novel thiazole-based cyanoacrylamide derivatives were shown to have good binding characteristics towards CT-DNA and exhibited enhanced nuclease activity upon irradiation, leading to DNA cleavage. nih.gov Similarly, benzothiazole (B30560) derivatives have been reported to bind to DNA, triggering apoptosis in cancer cells. tandfonline.com The binding of thiazolo[4,5-b]pyridine (B1357651) derivatives to a DNA dodecamer has also been explored through molecular docking, revealing strong interactions. actascientific.com
Given these precedents, this compound derivatives could be explored as chemical probes for nucleic acids. Their interactions could be studied using techniques like UV-Vis and fluorescence spectroscopy, circular dichroism, and viscosity measurements. tandfonline.com The bromine atom could also be leveraged for developing radiolabeled probes for imaging applications.
Contributions to Advanced Materials Science and Engineering
The electronic and photophysical properties of fused heterocyclic systems are of great interest in the field of materials science. The thiazole ring is an electron-accepting moiety, and when incorporated into a conjugated system, it can significantly influence the material's electronic characteristics. semanticscholar.org
Development of Organic Electronic Materials
Thiazole-based organic semiconductors have shown high performance in organic field-effect transistors (OFETs) and have been used as components in organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.net The thiazolo[5,4-d]thiazole (B1587360) scaffold, a structural isomer of the core in the title compound, is noted for being an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π-π overlap—all desirable features for organic electronic materials. rsc.org
The introduction of a pyridine ring to the thiazole core, as in thiazolo[4,5-c]pyridine, further modulates the electronic properties, potentially leading to materials with high electron affinity suitable for n-type semiconductors. The 2-(4-Bromophenyl) substituent can influence the molecular packing in the solid state and provides a site for further functionalization through cross-coupling reactions to extend the conjugated system. Therefore, derivatives of this compound are promising candidates for the development of novel organic semiconductors for various electronic applications. nih.gov
Application in Coordination Chemistry as Ligands for Metal Complexes and Catalysis
The thiazolo[4,5-c]pyridine structure contains both a "soft" sulfur atom and "hard" nitrogen atoms, making it an excellent chelating ligand for a wide range of transition metals. nih.govwikipedia.org Pyridine and thiazole moieties are common in ligands used to construct metal complexes with interesting photophysical, electronic, and catalytic properties. researchgate.netresearchgate.net
Palladium(II) and Nickel(II) complexes with related N^C^N pincer ligands containing pyridine and thiazole rings have been synthesized and studied. mdpi.com These complexes have shown potential in catalytic applications, such as cross-coupling reactions. Research on transition metal complexes with ligands containing a 4-(p-bromophenyl)thiazole unit has also been reported, where the ligand coordinates to metals like Co(II), Cu(II), and Ni(II). researchgate.net
The this compound ligand could coordinate to metal centers through the pyridine nitrogen and the thiazole nitrogen or sulfur atoms, forming stable chelate rings. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations, or for their potential as luminescent materials, where the metal center and ligand collectively determine the photophysical properties.
Role as Versatile Chemical Building Blocks for Complex Architectures
The unique structural framework of this compound, which combines a thiazolo[4,5-c]pyridine core with a reactive bromophenyl substituent, positions it as a highly versatile building block in synthetic chemistry. This versatility is primarily derived from the strategic placement of the bromine atom on the phenyl ring, which serves as a key functional handle for a variety of cross-coupling reactions. This allows for the programmed construction of more complex molecular architectures, including novel polycyclic aromatic hydrocarbons and intricate supramolecular assemblies.
Precursors for Novel Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Heterocyclic Systems
The presence of the 4-bromophenyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the extension of the aromatic system. By coupling with various boronic acids or their esters, a wide range of aryl or heteroaryl substituents can be introduced at the 4-position of the phenyl ring. This methodology provides a straightforward route to novel, larger polycyclic aromatic hydrocarbons (PAHs) and complex fused heterocyclic systems.
For instance, coupling with phenylboronic acid would yield a phenyl-substituted derivative, effectively creating a larger, more complex aromatic system. The choice of the boronic acid partner can be tailored to introduce specific functionalities or to build extended conjugated systems with desirable photophysical properties. Such reactions are generally high-yielding and tolerant of a wide range of functional groups, making this a robust strategy for the synthesis of new materials.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of PAHs and Fused Systems
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Application |
| This compound | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | 2-(4-(Naphthalen-2-yl)phenyl)thiazolo[4,5-c]pyridine | Organic electronics |
| This compound | Pyrene-1-boronic acid | Pd(dppf)Cl₂ | 2-(4-(Pyren-1-yl)phenyl)thiazolo[4,5-c]pyridine | Fluorescent probes |
| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ | 2-(4-(Thiophen-2-yl)phenyl)thiazolo[4,5-c]pyridine | Organic semiconductors |
Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives can lead to the formation of novel fused heterocyclic systems. The thiazolo[4,5-c]pyridine core itself can participate in or influence further annulation reactions, leading to unique and complex molecular topologies.
Scaffolds for Supramolecular Assembly and Nanostructure Formation
The rigid, planar structure of the thiazolo[4,5-c]pyridine core, combined with the potential for functionalization at the phenyl ring, makes this compound and its derivatives excellent scaffolds for the construction of supramolecular assemblies and nanostructures. The aromatic surfaces can engage in π-π stacking interactions, which are crucial driving forces for self-assembly processes.
By modifying the 4-bromophenyl group with moieties capable of specific non-covalent interactions, such as hydrogen bonding or metal coordination, the self-assembly behavior can be precisely controlled. For example, replacing the bromine with a carboxylic acid or a pyridine unit through established synthetic routes would introduce hydrogen bonding donors/acceptors or metal coordination sites, respectively.
Table 2: Functional Groups for Directing Supramolecular Assembly
| Functional Group | Type of Interaction | Resulting Assembly |
| Carboxylic Acid | Hydrogen Bonding | Dimers, chains, sheets |
| Pyridine | Metal Coordination, Hydrogen Bonding | Metal-organic frameworks (MOFs), coordination polymers |
| Alkoxy Chains | Van der Waals Interactions | Liquid crystals, self-assembled monolayers |
Future Research Horizons for this compound: A Roadmap
The heterocyclic compound this compound represents a scaffold of significant interest, combining the structural motifs of thiazole and pyridine. This fusion imparts a unique electronic and structural profile, suggesting a wide array of potential applications. As research into complex heterocyclic systems intensifies, a clear roadmap for future investigation is essential to unlock the full potential of this molecule. This article outlines key future research directions and emerging avenues for this compound, focusing on synthetic methodologies, mechanistic studies, advanced screening techniques, computational design, and the exploration of novel applications.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-(4-bromophenyl)thiazolo[4,5-C]pyridine, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Use organometallic zinc-amine bases to couple thiazolo[4,5-C]pyridine scaffolds with 4-bromophenyl groups via cross-coupling reactions. Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to enhance yields .
- Route 2 : Employ Ullmann-type coupling for bromophenyl introduction, using CuI catalysts and ligand systems (e.g., 1,10-phenanthroline). Monitor reaction progress via TLC or HPLC to minimize byproducts .
- Optimization : Adjust stoichiometry of aryl halides and heterocyclic precursors (1:1.2 molar ratio) and use microwave-assisted synthesis to reduce reaction time .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the thiazolo-pyridine core via characteristic deshielded protons (δ 8.2–9.0 ppm for pyridine protons) and the 4-bromophenyl group (δ 7.4–7.6 ppm for aromatic protons). Coupling constants (e.g., J = 8.4 Hz for para-substituted bromophenyl) validate substitution patterns .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 320–330 for C12H8BrN3S). Isotopic patterns for bromine (1:1 ratio for 79Br/81Br) are critical for validation .
Q. What strategies are effective for resolving solubility challenges during purification?
- Methodological Answer :
- Use mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) for recrystallization. Gradient column chromatography (silica gel, 100–200 mesh) with hexane:EtOAc (4:1 to 1:1) improves separation of polar byproducts .
- For highly insoluble derivatives, employ sonication-assisted dissolution in warm DMSO followed by slow precipitation .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies using hybrid functionals (e.g., B3LYP) to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d) are sufficient for geometry optimization .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., viral polymerases). Parameterize the bromophenyl group’s van der Waals radius (1.85 Å) and partial charges for accurate binding affinity predictions .
Q. What experimental and computational approaches address contradictions in observed vs. predicted spectroscopic data?
- Methodological Answer :
- Step 1 : Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311++G** level). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Step 2 : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, the dihedral angle between thiazolo and pyridine rings should be ~10–15° .
Q. How can mechanistic studies elucidate the role of the 4-bromophenyl group in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) and compare antiviral IC50 values. BPIP derivatives with bromophenyl groups show enhanced activity due to halogen bonding with viral proteases .
- Kinetic Studies : Monitor enzyme inhibition via fluorescence quenching assays. The bromine atom’s electronegativity may enhance binding to hydrophobic pockets in target proteins .
Q. What are the best practices for characterizing byproducts in multi-step syntheses of this compound?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate intermediates. MS/MS fragmentation patterns (e.g., loss of Br• or thiazolo ring cleavage) identify common byproducts .
- In-situ IR : Track carbonyl stretches (1650–1750 cm⁻¹) to detect oxidation byproducts during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
